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Compound of Interest

Compound Name: Decyl glucoside

CAS No.: 54549-25-6

Cat. No.: B1670169

Get Quote

Executive Summary
Decyl Glucoside (DG) is a non-ionic alkyl polyglucoside surfactant that occupies a unique

niche in mass spectrometry (MS) sample preparation. Unlike aggressive ionic detergents (e.g.,

SDS) that denature proteins and suppress ionization, DG is mild, preserving quaternary

structure for Native MS, yet powerful enough to solubilize membrane proteins for Bottom-Up

Proteomics.

Its defining advantage is its High Critical Micelle Concentration (CMC ~2.2 mM). This

physicochemical property makes DG significantly easier to remove via dialysis or filtration

compared to low-CMC detergents like DDM, preventing "detergent ghosting" in LC-MS

workflows.

This guide provides validated protocols for utilizing DG in two distinct workflows:

Bottom-Up Proteomics: Using DG for lysis followed by rigorous removal (S-Trap™/SP3).

Native Mass Spectrometry: Using DG to maintain membrane protein solubility in the gas

phase.
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Physicochemical Profile
Understanding the thermodynamics of DG is essential for experimental design. Its high CMC

implies that monomers rapidly exchange with micelles, facilitating removal.

Property Value Relevance to MS

Molecular Weight 320.42 Da

Low mass allows for easy

discrimination from peptide

signals.

CMC (H₂O) ~2.2 mM (~0.07% w/v)

High. Monomers are abundant,

driving faster diffusion during

dialysis/washing.

CMC (DDM Comparison) ~0.17 mM
DG is ~13x easier to remove

than DDM (Decyl Maltoside).

Charge Neutral (Non-ionic)

Does not form strong

coulombic adducts with protein

ions; amenable to ESI.

HLB Value 13–15

Hydrophilic-Lipophilic Balance

favoring water solubility; easy

to wash off columns.

Application I: Bottom-Up Proteomics (Lysis &
Removal)
In this workflow, DG is used to lyse cells and solubilize hydrophobic membrane proteins.

However, even "MS-compatible" detergents must be removed prior to Reverse Phase (RP) LC-

MS to prevent column fouling and ion suppression.

The Strategy: We utilize Suspension Trapping (S-Trap™) technology. DG's high water solubility

makes it exceptionally easy to wash off the S-Trap silica matrix compared to SDS.

Protocol A: DG-Assisted Lysis and Clean-up
Reagents:
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Lysis Buffer: 1% Decyl Glucoside in 50 mM TEAB (Triethylammonium bicarbonate), pH 8.5.

Reduction/Alkylation: DTT (20 mM) / IAA (40 mM).[1]

Binding Buffer: 90% Methanol, 100 mM TEAB.

Wash Buffer: 90% Methanol, 100 mM TEAB.

Step-by-Step Workflow:

Lysis: Resuspend cell pellet in Lysis Buffer. Sonicate (3x 10s pulses) to disrupt membranes.

Note: DG effectively solubilizes membrane proteins without the irreversible denaturation

caused by SDS.

Clarification: Centrifuge at 16,000 x g for 10 min. Collect supernatant.

Reduction/Alkylation: Add DTT (reduce, 95°C, 10 min) followed by IAA (alkylate, RT, 30 min

dark).

Acidification: Add phosphoric acid to 1.2% final concentration.

Mechanism:[2][3][4][5][6][7][8] Acidification protonates the protein, preparing it for

hydrophobic interaction with the S-Trap matrix.

Binding: Add 6 volumes of Binding Buffer to the lysate.[1] Load onto S-Trap spin column.[1]

[2][5][9] Spin at 4,000 x g.[1][2][5]

The Critical Wash: Wash column 3x with 150 µL Wash Buffer.

Why this works: Methanol disrupts the DG micelles. Because DG has a high CMC, the

monomers remain soluble in the organic wash and pass through the filter, leaving the

protein trapped.

Digestion: Add Trypsin (1:20 ratio) in 50 mM TEAB. Incubate 1 hr at 47°C.

Elution: Elute peptides with 50% Acetonitrile/0.2% Formic Acid.
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Visualization: Proteomic Workflow
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Caption: Figure 1. S-Trap workflow utilizing Decyl Glucoside. The high CMC of DG facilitates

rapid removal during the methanol wash steps.

Application II: Native Mass Spectrometry
In Native MS, the goal is to preserve the protein's non-covalent interactions.[10] DG is used

here not to be removed, but to form a protective "micellar shield" that carries the protein into

the gas phase.

The Strategy: DG is preferred over DDM when "stripping" the detergent is difficult. DG micelles

are less stable in the gas phase than DDM, allowing for easier ejection of the naked protein ion

at lower collision energies (Collisional Activation).

Protocol B: Membrane Protein Preparation for Native MS
Reagents:

Exchange Buffer: 200 mM Ammonium Acetate (pH 7.0–8.0) + 4.4 mM Decyl Glucoside (2x

CMC).

Instrument: Q-ToF or Orbitrap with modified High Mass range.

Step-by-Step Workflow:

Purification: Purify membrane protein in standard detergent (e.g., DDM) via affinity

chromatography.
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Buffer Exchange (Critical): Use centrifugal filters (100 kDa MWCO) or size-exclusion

chromatography (SEC) to exchange the protein into Exchange Buffer.

Why 2x CMC? You must maintain a concentration above CMC to ensure the protein

remains encapsulated in the micelle. If [DG] drops below 2.2 mM, the protein will

precipitate.

ESI Optimization:

Capillary Voltage: 1.0 – 1.5 kV (Static Nano-ESI).

Source Temperature: 200°C (Helps desolvation).

Gas-Phase "Scrubbing":

Apply Collisional Activation (HCD/CID).

Increase voltage in steps (e.g., 50V -> 200V).

Mechanism:[2][3][4][5][6][7][8] The DG micelle absorbs the energy and "evaporates"

(monomer shedding), eventually ejecting the charged protein complex.

Observation: DG clusters will appear at low m/z. The protein signal will emerge at high m/z

(3,000–10,000 m/z).

Visualization: Native MS Mechanism
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Caption: Figure 2. Mechanism of Decyl Glucoside removal in Native MS. DG micelles protect

the protein during ionization but are stripped away via collisional activation.

Troubleshooting & Optimization
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Issue Cause Solution

High Background (Proteomics) Incomplete washing of S-Trap.

Increase wash volume. Ensure

wash buffer is 90% MeOH

(organic solvent disrupts DG

micelles).

Protein Precipitation (Native

MS)
[DG] dropped below CMC.

Ensure all buffers contain at

least 2.5 mM DG. Remember

DG CMC is ~2.2 mM.

Broad Peaks (Native MS)
Adduct formation or incomplete

desolvation.

Add Ammonium Acetate (up to

500 mM). Increase Source

Temperature.

Clogging (LC-MS) Residual DG entering column.

Use a trap column (C18)

before the analytical column.

Divert flow for first 5 min.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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